Methyl 3-azocan-1-ylpropanoate
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Overview
Description
Methyl 3-azocan-1-ylpropanoate is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.3. It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by its azocane ring, which is a saturated eight-membered nitrogen-containing ring, attached to a propanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-azocan-1-ylpropanoate typically involves the esterification of 3-azocan-1-ylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atom in the azocane ring, leading to the formation of N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-azocan-1-ylpropanol.
Substitution: Formation of substituted propanoates.
Scientific Research Applications
Methyl 3-azocan-1-ylpropanoate is widely used in scientific research due to its unique chemical structure. It is employed in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the modification of proteins and peptides.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-azocan-1-ylpropanoate exerts its effects involves its interaction with various molecular targets. The azocane ring can form hydrogen bonds and hydrophobic interactions with proteins, altering their structure and function. The ester group can undergo hydrolysis, releasing the active 3-azocan-1-ylpropanoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Methyl 3-piperidin-1-ylpropanoate: Contains a six-membered nitrogen ring instead of an eight-membered ring.
Methyl 3-pyrrolidin-1-ylpropanoate: Contains a five-membered nitrogen ring.
Uniqueness: Methyl 3-azocan-1-ylpropanoate is unique due to its eight-membered azocane ring, which imparts different steric and electronic properties compared to smaller ring systems. This uniqueness makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl 3-(azocan-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-14-11(13)7-10-12-8-5-3-2-4-6-9-12/h2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHVQYRYZSMEOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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